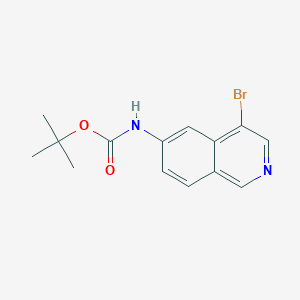

Tert-butyl (4-bromoisoquinolin-6-YL)carbamate

Description

Properties

Molecular Formula |

C14H15BrN2O2 |

|---|---|

Molecular Weight |

323.18 g/mol |

IUPAC Name |

tert-butyl N-(4-bromoisoquinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-10-5-4-9-7-16-8-12(15)11(9)6-10/h4-8H,1-3H3,(H,17,18) |

InChI Key |

HJZPNIPDZPNRBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=NC=C2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromoisoquinoline Core

A common approach to prepare the bromo-substituted isoquinoline involves:

- Starting from isoquinoline or substituted isoquinoline derivatives.

- Selective bromination at the 4-position using brominating agents under controlled conditions.

- Alternatively, preparation of 1-(bromomethyl)-6-bromoisoquinoline intermediates by treatment of hydroxymethyl isoquinoline derivatives with thionyl chloride (SOCl2) to convert hydroxymethyl groups to chloromethyl groups, followed by bromination.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate group is typically introduced via:

- Reaction of the bromoisoquinoline intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate.

- This carbamoylation step is usually conducted in an organic solvent like dichloromethane (DCM) at room temperature for extended periods (e.g., 17 hours) to ensure complete conversion.

- The Boc protecting group stabilizes the amine functionality during subsequent synthetic steps.

Alternative Carbamate Synthesis Techniques

- Carbamates can also be synthesized via coupling of amines with activated carboxylic acid derivatives using coupling reagents such as EDCI and HOBt, though this is more common in benzamido derivatives.

- Recent methodologies include three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF), offering efficient carbamate formation.

Reaction Conditions and Solvents

- Typical solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.

- Reaction temperatures range from 0°C to room temperature, sometimes elevated to 60–70°C for prolonged reaction times (18–30 hours) to drive certain steps to completion.

- Acidic or basic conditions are carefully controlled to avoid deprotection or side reactions.

Detailed Example Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1-(hydroxymethyl)-6-bromoisoquinoline + SOCl2, DCM, rt, 3 h | Conversion of hydroxymethyl to chloromethyl intermediate | 90–99% |

| 2 | Chloromethyl intermediate + Boc2O, DCM, rt, 17 h | Carbamate protection forming tert-butyl carbamate | 65% |

| 3 | Purification by crystallization or chromatography | Isolation of pure tert-butyl (4-bromoisoquinolin-6-yl)carbamate | — |

This sequence is adapted from isoquinoline derivative syntheses reported in recent research.

Research Findings and Optimization Notes

- The use of trimethylsilyl iodide (TMSI) has been reported as an effective reagent for removal of Boc protecting groups under mild conditions, indicating potential for reversible protection strategies during synthesis.

- Solvent choice significantly impacts reaction rates and yields; THF and DCM are preferred for carbamate formation due to their polarity and ability to dissolve both reagents and intermediates.

- Reaction times can be optimized between 18 to 30 hours at moderate temperatures (45–70°C) for nucleophilic substitution steps to ensure high conversion.

- Excess equivalents of reagents (e.g., 3–6 equivalents of nucleophiles or coupling agents) are often employed to drive reactions to completion.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 1-(hydroxymethyl)-6-bromoisoquinoline | Commercially available or synthesized |

| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) | Used in slight excess |

| Solvent | DCM, THF, MeCN | DCM preferred for carbamate formation |

| Temperature | 0°C to 70°C | Carbamate formation at room temperature |

| Reaction time | 17–30 hours | Longer times for complete conversion |

| Purification | Crystallization, chromatography | To achieve >95% purity |

| Yield | 65–99% | Varies by step and conditions |

Chemical Reactions Analysis

Tert-butyl (4-bromoisoquinolin-6-YL)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-bromoisoquinolin-6-YL)carbamate has been investigated as a precursor in the synthesis of various bioactive molecules. Its structural features make it a valuable building block for designing compounds with specific biological activities.

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This compound can be utilized in the synthesis of such derivatives through various chemical reactions, including reductive amination and alkylation processes .

Example Synthesis Pathway:

- Step 1: Protection of amine groups using tert-butyl dicarbonate.

- Step 2: Reductive amination with suitable aldehydes or ketones.

- Step 3: Deprotection to yield the final isoquinoline derivative.

Pharmacological Applications

Research has indicated that compounds derived from this compound exhibit promising biological activities, particularly as inhibitors of certain enzymes or receptors involved in disease processes.

Enzyme Inhibition

Compounds synthesized from this carbamate have shown potential as inhibitors of protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have highlighted the effectiveness of isoquinoline derivatives as inhibitors of protein kinase C ζ (PKCζ), a target for cancer therapy .

Antiviral Activity

Research has also demonstrated that certain isoquinoline derivatives possess anti-HIV activity. A novel series of isoquinoline compounds showed low nanomolar activity against HIV, suggesting that this compound could serve as a lead compound for developing new antiviral agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds derived from this compound:

Mechanism of Action

The mechanism of action of Tert-butyl (4-bromoisoquinolin-6-YL)carbamate involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s isoquinoline core contrasts with thiophene-tetrahydropyrimidinone () and cyclopentane () scaffolds. Isoquinolines are prized for their planar aromaticity, facilitating π-π interactions in drug-receptor binding, whereas saturated rings (e.g., tetrahydropyrimidinone) enhance conformational flexibility .

Bromine Position: The 4-bromo substitution on isoquinoline may direct electrophilic substitution to the 1- or 3-positions, whereas 4-bromothiophene () favors reactivity at the 5-position due to electronic effects .

Carbamate Role : In PharmaBlock compounds (), the tert-butyl carbamate acts as a transient protecting group for amines, enabling stereoselective synthesis. In contrast, the silyl-protected benzyl group in ’s compound likely enhances lipophilicity for membrane permeability .

Biological Activity

Tert-butyl (4-bromoisoquinolin-6-YL)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 323.19 g/mol. The compound features a tert-butyl group attached to a 4-bromoisoquinoline moiety via a carbamate linkage. This structural configuration is significant as it influences the compound's solubility, reactivity, and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Isoquinoline derivatives are known for their diverse biological properties, including:

- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.

- Antimicrobial Effects : The compound may exhibit activity against certain bacterial strains, contributing to its potential use in treating infections.

- Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory responses, which is crucial in diseases characterized by chronic inflammation.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to influence:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which is critical for understanding its therapeutic potential. For instance, similar isoquinoline derivatives have been reported to affect γ-secretase activity, relevant in Alzheimer's disease pathogenesis .

- Cellular Pathway Modulation : By interacting with signaling pathways, this compound may alter cellular responses to various stimuli, impacting processes such as apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits tumor cell proliferation | |

| Antimicrobial | Active against specific bacterial strains | |

| Anti-inflammatory | Modulates inflammatory cytokine production |

Case Study: Antitumor Activity

A study explored the antitumor effects of various isoquinoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of this compound with γ-secretase. The findings demonstrated that the compound could inhibit this enzyme's activity, suggesting a potential application in Alzheimer's disease treatment by modulating amyloid-beta peptide production .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 4-bromo-6-isoquinoline and tert-butyl carbamate under specific conditions to enhance yield and selectivity. Various methodologies can be employed, including:

- Catalytic Reactions : Utilizing catalysts to facilitate the reaction.

- Optimized Reaction Conditions : Adjusting temperature and solvent conditions for improved outcomes.

The ability to modify this compound further allows for the exploration of derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.